molecular formula C26H37ClN2O4 B1679975 Norverapamil hydrochloride CAS No. 67812-42-4

Norverapamil hydrochloride

Cat. No.: B1679975
CAS No.: 67812-42-4
M. Wt: 477.0 g/mol
InChI Key: OEAFTRIDBHSJDC-UHFFFAOYSA-N
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Description

Norverapamil hydrochloride is a metabolite of verapamil, a well-known calcium channel blocker. It is primarily used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and certain types of arrhythmias. This compound retains some of the pharmacological activity of its parent compound, verapamil, but with reduced potency.

Mechanism of Action

Target of Action

Norverapamil hydrochloride is an N-demethylated metabolite of verapamil . It primarily targets L-type calcium channels and P-glycoprotein (P-gp) . These targets play a crucial role in regulating the influx of calcium ions across the cell membrane of arterial smooth muscle and myocardial cells .

Mode of Action

this compound acts as a calcium channel blocker and P-gp inhibitor . It modulates the influx of ionic calcium across the cell membrane of the arterial smooth muscle and myocardial cells . This modulation results in the relaxation and prevention of coronary artery spasm, dilation of coronary arteries, and reduction of total peripheral resistance .

Biochemical Pathways

The primary metabolic pathway of verapamil to norverapamil involves N-demethylation . Two main photodegradation pathways have been recognized: one leading to hydroxylation at the methylamino position followed by splitting of the verapamil molecule into two fragments, and the other providing norverapamil and a series of norverapamil isomers .

Pharmacokinetics

this compound exhibits therapeutic activity, although it has significantly less calcium channel blocking ability than verapamil . The pharmacokinetics of norverapamil involve enantioselective plasma protein binding, enantioselective metabolism by CYP3A4, non-stereospecific P-gp transport, and passive glomerular filtration .

Result of Action

The action of this compound results in the dilation of the main coronary arteries and coronary arterioles, both in normal and ischemic regions . This property increases myocardial oxygen delivery in patients with coronary artery spasm . It also regularly reduces the total peripheral resistance against which the heart works .

Biochemical Analysis

Biochemical Properties

Norverapamil hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, particularly those involved in calcium ion transport. As a L-type calcium channel blocker, this compound inhibits the influx of calcium ions into cardiac and smooth muscle cells during depolarization . This interaction alters the signal transduction pathways, leading to relaxation of coronary and systemic arterial smooth muscles, and decreasing myocardial oxygen demand .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. By blocking calcium channels, this compound reduces the intracellular concentration of calcium ions, which can affect various cellular processes, including muscle contraction, hormone secretion, and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a calcium channel blocker, this compound binds to the alpha-1 subunit of the calcium channel, inhibiting the influx of calcium ions into cells . This action can lead to the inhibition of enzymes dependent on calcium ions, and changes in the expression of genes related to calcium homeostasis .

Metabolic Pathways

This compound is involved in metabolic pathways related to calcium homeostasis. It interacts with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of norverapamil hydrochloride typically involves the demethylation of verapamil. One common method includes the reaction of verapamil with 1-chloroethyl chloroformate in an aprotic solvent, followed by the removal of the methyl group from the resulting quaternary ammonium salt. The reaction conditions range from 10°C to 80°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient separation and purification techniques is crucial to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Norverapamil hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different metabolites.

    Reduction: Reduction reactions can modify its structure, potentially altering its pharmacological properties.

    Substitution: Substitution reactions can occur, particularly involving the methoxy groups on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Conditions for substitution reactions often involve acidic or basic catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated metabolites, while reduction can produce demethylated derivatives.

Scientific Research Applications

Norverapamil hydrochloride has several scientific research applications:

Comparison with Similar Compounds

    Verapamil: The parent compound, with higher potency and similar pharmacological effects.

    Diltiazem: Another calcium channel blocker with a different chemical structure but similar therapeutic uses.

    Amlodipine: A dihydropyridine calcium channel blocker with a longer duration of action.

Uniqueness: Norverapamil hydrochloride is unique due to its specific metabolic pathway and reduced potency compared to verapamil. Its distinct pharmacokinetic profile makes it valuable for studying the metabolism and effects of calcium channel blockers.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAFTRIDBHSJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67018-85-3 (Parent)
Record name Norverapamil Hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067812424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40987149
Record name 2-(3,4-Dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(propan-2-yl)pentanenitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40987149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67812-42-4
Record name Norverapamil Hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067812424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(propan-2-yl)pentanenitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40987149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 67812-42-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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